molecular formula C15H16N8O5 B4704295 N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

Cat. No.: B4704295
M. Wt: 388.34 g/mol
InChI Key: RBFRXPXVXITSQG-UHFFFAOYSA-N
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Description

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a nitro-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the furan-2-ylmethylamino intermediate: This step involves the reaction of furan-2-carbaldehyde with an amine to form the furan-2-ylmethylamine.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a diketone.

    Coupling reactions: The furan-2-ylmethylamine and pyrazole intermediates are coupled with a triazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the triazole ring can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the nitro group results in amino-triazole derivatives.

Scientific Research Applications

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s functional groups allow it to be incorporated into polymers and other materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, the nitro-triazole moiety may interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, furan derivatives, and triazole-containing compounds. Examples include:

    Furosemide: A diuretic with a furan ring and sulfonamide group.

    Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

What sets N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide apart is its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O5/c1-10-5-12(18-14(25)7-21-9-17-15(20-21)23(26)27)19-22(10)8-13(24)16-6-11-3-2-4-28-11/h2-5,9H,6-8H2,1H3,(H,16,24)(H,18,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFRXPXVXITSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CO2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
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N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

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